molecular formula C7H15ClO B088598 1-Chloro-4-propoxybutane CAS No. 14860-82-3

1-Chloro-4-propoxybutane

Cat. No.: B088598
CAS No.: 14860-82-3
M. Wt: 150.64 g/mol
InChI Key: OALUYQSETGYGTL-UHFFFAOYSA-N
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Description

1-Chloro-4-propoxybutane is an organic compound with the molecular formula C7H15ClO. It is a colorless liquid with a distinctive odor and is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro and a propoxy group, making it a valuable intermediate in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-propoxybutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-propoxybutanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

Scientific Research Applications

1-Chloro-4-propoxybutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-chloro-4-propoxybutane involves its reactivity as an alkylating agent. The chloro group can undergo nucleophilic substitution reactions, while the propoxy group can participate in various oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

    1-Chloro-4-butoxybutane: Similar structure but with a butoxy group instead of a propoxy group.

    1-Chloro-4-ethoxybutane: Similar structure but with an ethoxy group instead of a propoxy group.

    1-Chloro-4-methoxybutane: Similar structure but with a methoxy group instead of a propoxy group.

Comparison: 1-Chloro-4-propoxybutane is unique due to its specific reactivity profile, which is influenced by the length and nature of the alkoxy group. The propoxy group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-4-propoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALUYQSETGYGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542593
Record name 1-Chloro-4-propoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14860-82-3
Record name 1-Chloro-4-propoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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